molecular formula C4H5F3N2O B12623430 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole CAS No. 921222-57-3

2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole

Cat. No.: B12623430
CAS No.: 921222-57-3
M. Wt: 154.09 g/mol
InChI Key: XPSLRKZOFVVHSY-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and carbon atoms. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole typically involves cyclization reactions. One common method is the reaction of 2-methyl-5-(trifluoromethyl)benzoic acid with hydrazine to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxadiazole oxides, amine derivatives, and various substituted oxadiazoles .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting specific enzymes and modulating receptor activity .

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)benzoic acid
  • 5-(Trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both a methyl and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications .

Properties

CAS No.

921222-57-3

Molecular Formula

C4H5F3N2O

Molecular Weight

154.09 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)-3H-1,2,4-oxadiazole

InChI

InChI=1S/C4H5F3N2O/c1-9-2-8-3(10-9)4(5,6)7/h2H2,1H3

InChI Key

XPSLRKZOFVVHSY-UHFFFAOYSA-N

Canonical SMILES

CN1CN=C(O1)C(F)(F)F

Origin of Product

United States

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